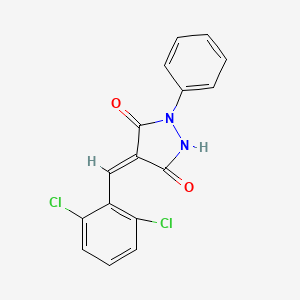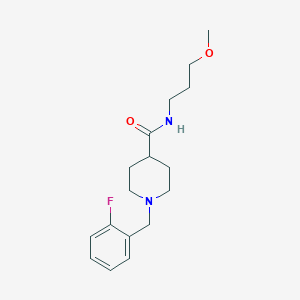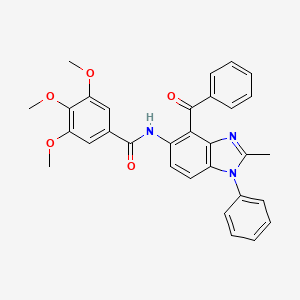
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline solid with a molecular formula of C15H10Cl2N2O2.
Mechanism of Action
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. Additionally, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. This compound has also been found to improve cognitive function and memory, and to have anti-aging effects.
Advantages and Limitations for Lab Experiments
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. This compound is also stable and can be stored for extended periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione. One potential application is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research can potentially lead to the development of new treatments for these diseases. Another potential application is in the development of anti-inflammatory drugs. This compound has been found to inhibit the activity of COX-2 enzyme, which is a major target for anti-inflammatory drugs. Further research can potentially lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its neuroprotective effects. This compound has several advantages for lab experiments, but also has limitations due to its low solubility in water. There are several future directions for the research and development of this compound, including its potential applications in the treatment of neurodegenerative diseases and the development of anti-inflammatory drugs.
Synthesis Methods
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through the reaction of 2,6-dichlorobenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to form this compound.
Scientific Research Applications
4-(2,6-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various scientific research fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
(4E)-4-[(2,6-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-13-7-4-8-14(18)11(13)9-12-15(21)19-20(16(12)22)10-5-2-1-3-6-10/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJCAPCQJGOBE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-[(5-ethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5163756.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)


![4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
